N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c1-17-13-19(27)9-12-22(17)30-26(33)23-15-31(16-28-23)14-18-7-10-20(11-8-18)29-25(32)21-5-3-4-6-24(21)34-2/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGQAHHWVKLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Imidazole Core:
- Starting with a suitable imidazole precursor, such as 1H-imidazole-4-carboxylic acid.
- Reacting with a benzyl halide derivative to introduce the benzyl group at the 1-position of the imidazole ring.
Scientific Research Applications
Cancer Therapy
The compound has shown promise as an anticancer agent. Research indicates that imidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain Mannich bases, which include imidazole structures similar to N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide, possess potent activity against hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the benzyl and amide groups can enhance the anticancer efficacy while reducing cytotoxicity towards normal cells.
Antimicrobial Activity
The imidazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing imidazole derivatives have been investigated for their ability to inhibit bacterial growth and fungal infections. Preliminary studies on related compounds indicate that they can disrupt microbial cell membranes or interfere with metabolic pathways, thus serving as potential leads for developing new antibiotics . The specific application of this compound in this area remains to be fully explored, but its structural characteristics suggest it could be effective against resistant strains of bacteria.
Scaffold for Drug Development
The unique structure of this compound makes it a valuable scaffold for synthesizing new drug candidates. Its ability to form diverse derivatives through modifications at the imidazole and benzene rings allows medicinal chemists to create libraries of compounds with varied biological activities . This versatility is crucial in drug discovery processes where lead optimization is necessary to improve potency and selectivity.
Case Study 1: Anticancer Activity
A study conducted on a series of imidazole derivatives showed that compounds similar to this compound exhibited IC50 values lower than 5 μg/mL against MCF-7 cells. These findings highlight the compound's potential as a lead for further development in cancer therapy .
Case Study 2: Antimicrobial Evaluation
In a preliminary screening of imidazole-based compounds, one derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications on the amide group could enhance its antimicrobial properties . This opens avenues for further exploration of this compound in treating infections caused by resistant pathogens.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazole vs. Benzimidazole and Triazole Derivatives The target compound’s imidazole core distinguishes it from benzimidazole-based analogs (e.g., and ). Benzimidazoles, such as 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (), exhibit increased aromaticity and bulkiness due to the fused benzene ring, which may enhance π-π stacking interactions but reduce solubility.
Triazole derivatives, such as 5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (), share the carboxamide functionality but differ in ring structure. Triazoles are more resistant to metabolic oxidation compared to imidazoles, which may influence pharmacokinetic profiles .
Substituent Effects
Fluorine and Methoxy Groups The 4-fluoro-2-methylphenyl group in the target compound contrasts with the 2,4-dimethylphenyl group in its closest analog, N-(2,4-dimethylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (). Fluorination typically enhances lipophilicity and bioavailability while introducing electron-withdrawing effects that may stabilize aryl interactions in binding pockets.
Comparative Table: Key Structural and Functional Differences
Research Findings and Implications
While direct pharmacological data for the target compound are absent, analogs provide clues:
- Fluorophenyl vs. Methylphenyl : Fluorinated aryl groups (as in the target and ) are associated with enhanced blood-brain barrier penetration in CNS-targeting drugs .
- Methoxybenzamido Groups : These substituents, seen in the target and , may mimic natural ligands in kinase or GPCR binding sites, as seen in mGlu2 potentiators (e.g., THIIC in ) .
- Metabolic Stability : Imidazole cores are prone to oxidation compared to triazoles (), suggesting the target compound may require prodrug strategies for in vivo applications .
Biological Activity
N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure involving an imidazole ring and multiple aromatic substituents. The presence of a fluorine atom and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. In particular, it has been shown to interact with various targets that are crucial for tumor growth and survival.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on kinases such as:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced signaling pathways that promote cell division.
- PLK4 (Polo-like kinase 4) : Essential for cell cycle progression; inhibition can induce apoptosis in cancer cells.
Antitumor Activity
Several studies have reported on the antitumor properties of related compounds. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| CFI-400945 | PLK4 | 0.5 | HCT116 (colon cancer) |
| Compound A | EGFR | 10 | NSCLC |
| Compound B | FGFR1 | 30 | Gastric cancer |
Case Studies
- In Vivo Studies : A study involving mice with xenografted tumors showed that administration of related compounds resulted in a significant reduction in tumor size compared to controls. The mechanism was primarily through apoptosis induction and cell cycle arrest.
- Clinical Trials : Preliminary results from clinical trials indicated that patients receiving treatment with compounds structurally similar to this compound exhibited improved outcomes in terms of progression-free survival.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption noted in preliminary studies.
- Metabolism : Primarily hepatic metabolism; metabolites exhibit varied biological activities.
- Toxicity : Common side effects reported include gastrointestinal disturbances and skin reactions, similar to those seen with other kinase inhibitors.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions:
- Step 1 : Formation of the benzamide intermediate via amide bond coupling between 2-methoxybenzoic acid and 4-aminobenzyl alcohol under carbodiimide (e.g., EDC) activation .
- Step 2 : Alkylation of the imidazole core (e.g., 1H-imidazole-4-carboxamide) with the benzylated intermediate using a base like K₂CO₃ in DMF at 60–80°C .
- Step 3 : Final coupling with 4-fluoro-2-methylaniline via nucleophilic acyl substitution.
- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature control, and stoichiometric ratios of reactants .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent positions (e.g., methoxy, fluoro, methyl groups) and aromatic proton environments .
- Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for pharmacological studies) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination) using fluorescence-based substrates .
- Cellular Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility and Stability : Measure in PBS or simulated physiological buffers to guide in vivo studies .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on interactions between the fluoro-methylphenyl group and hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) to assess binding stability over 100+ ns trajectories .
- Quantum Mechanical (QM) Calculations : Analyze charge distribution in the imidazole-carboxamide core to optimize electronic properties for target engagement .
Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines, incubation times, and compound concentrations. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence activity .
- Orthogonal Validation : Confirm results using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the carboxamide group to enhance oral bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic liabilities and guide structural tweaks .
- Plasma Protein Binding (PPB) Assays : Measure via equilibrium dialysis to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
